molecular formula C25H18O9 B1664913 Ammifurin CAS No. 8015-48-3

Ammifurin

Cat. No. B1664913
CAS RN: 8015-48-3
M. Wt: 462.4 g/mol
InChI Key: GIQRBVVYHBZHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammifurin is a Furocoumarin mixture used in treatment of vitiligo.

Scientific Research Applications

Statistical Analysis in Agriculture

  • AMMI and GGE in Yield Trials: The Additive Main effects and Multiplicative Interaction (AMMI) model and Genotype main effects and Genotype X Environment interaction (GGE) model are used in agricultural research, particularly in yield trials. These models help in partitioning overall variation into genotype main effects, environment main effects, and genotype X environment interactions, aiding researchers in making better choices for predictive accuracy and extracting more usable information from data (Gauch, 2006).

Medical Research

  • Role of Adrenomedullin in Cardiac Fibroblasts: Adrenomedullin (AM) has been studied for its role in cardiac fibroblasts. This study found that cultured cardiac fibroblasts produce and secrete AM, which may inhibit their proliferation and protein synthesis, suggesting an important role in modulating the growth of these cells (Tsuruda et al., 1999).

Biomimetic Design in Engineering

  • Biomimetic Design in Additive Manufacturing: A review of biomimicry in additive manufacturing (AM) highlights how learning from nature and emulating its principles can be applied in engineering, especially with advancements in additive manufacturing technology. This includes applications in aerospace, automotive, and medical fields, emphasizing the importance of complexity and functionality in design (Plessis et al., 2019).

Agricultural Genomics

  • AMMI in QTL Mapping for Barley: The additive main effects and multiplicative interaction (AMMI) model was applied in the context of quantitative trait locus (QTL) mapping in barley. This study demonstrated the utility of AMMI in resolving the magnitude and nature of QTL x environment interactions, facilitating better understanding of genotypic expression across environments (Romagosa et al., 1996).

Food Safety

  • Trachyspermum ammi Against Food-borne Pathogens: The study on the essential oil of Trachyspermum ammi fruit demonstrated antibacterial effects against various food-borne pathogens. This could have implications for food safety and preservation, indicating the potential use of natural plant extracts in combating bacterial contamination (Paul et al., 2011).

properties

CAS RN

8015-48-3

Product Name

Ammifurin

Molecular Formula

C25H18O9

Molecular Weight

462.4 g/mol

IUPAC Name

4,9-dimethoxyfuro[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H10O5.C12H8O4/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11;1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h3-6H,1-2H3;2-6H,1H3

InChI Key

GIQRBVVYHBZHIU-UHFFFAOYSA-N

SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC

Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC

Appearance

Solid powder

Other CAS RN

8015-48-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ammifurin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammifurin
Reactant of Route 2
Reactant of Route 2
Ammifurin
Reactant of Route 3
Reactant of Route 3
Ammifurin
Reactant of Route 4
Reactant of Route 4
Ammifurin
Reactant of Route 5
Reactant of Route 5
Ammifurin
Reactant of Route 6
Ammifurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.